An In-depth Technical Guide on (2R,4S)-2,3,4-trihydroxypentanedioic acid
An In-depth Technical Guide on (2R,4S)-2,3,4-trihydroxypentanedioic acid
IUPAC Name: (2R,4S)-2,3,4-trihydroxypentanedioic acid
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of the specific stereoisomer (2R,4S)-2,3,4-trihydroxypentanedioic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Identity and Nomenclature
(2R,4S)-2,3,4-trihydroxypentanedioic acid is a specific stereoisomer of 2,3,4-trihydroxypentanedioic acid, also known as trihydroxyglutaric acid. The stereochemical descriptors (2R,4S) define the absolute configuration at the chiral centers at positions 2 and 4 of the pentanedioic acid backbone.
Synonyms:
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(2R,4S)-trihydroxyglutaric acid
Physicochemical Properties
Detailed experimental data for the (2R,4S) stereoisomer is not extensively available in the public domain. However, based on the general properties of trihydroxyglutaric acid and related polyhydroxydicarboxylic acids, the following properties can be inferred.
| Property | Value |
| Molecular Formula | C₅H₈O₇ |
| Molecular Weight | 180.11 g/mol |
| Appearance | Expected to be a white crystalline solid |
| Solubility | Expected to be soluble in water and polar organic solvents |
| Melting Point | Varies among stereoisomers; specific data for (2R,4S) is not available |
| Acidity (pKa) | Contains two carboxylic acid groups, expected to have two pKa values |
Synthesis and Characterization
The stereoselective synthesis of (2R,4S)-2,3,4-trihydroxypentanedioic acid presents a significant challenge due to the presence of multiple chiral centers. While specific protocols for this isomer are not readily found in the literature, general strategies for the synthesis of polyhydroxylated dicarboxylic acids can be adapted.
Potential Synthetic Approaches
A plausible synthetic route could involve the stereoselective dihydroxylation of a suitable unsaturated precursor, followed by oxidation. The starting material would need to possess the correct stereochemistry at one center to induce the desired configuration at the others.
Hypothetical Synthetic Workflow:
Caption: Hypothetical synthetic workflow for (2R,4S)-2,3,4-trihydroxypentanedioic acid.
Experimental Protocol: General Method for Stereoselective Dihydroxylation
The following is a generalized protocol for a key step in the synthesis of such molecules, which would require optimization for the specific substrate.
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Dissolution: Dissolve the unsaturated precursor (1 equivalent) in a suitable solvent system, such as a mixture of tert-butanol and water.
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Addition of Reagents: Add a chiral ligand (e.g., a derivative of a cinchona alkaloid) and potassium osmate(VI) dihydrate (catalytic amount).
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Oxidant Addition: Cool the reaction mixture to 0 °C and add an oxidant, such as potassium ferricyanide(III) (3 equivalents), portion-wise while maintaining the temperature.
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Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction by adding sodium sulfite. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Characterization Methods
The structural confirmation and stereochemical assignment of the final product would rely on a combination of the following analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to determine the connectivity of the atoms. Advanced techniques like NOESY could help in elucidating the relative stereochemistry.
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Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula.
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Chiral High-Performance Liquid Chromatography (HPLC): HPLC with a chiral stationary phase would be essential for separating the different stereoisomers and determining the enantiomeric and diastereomeric purity.
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X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography would provide unambiguous determination of the absolute stereochemistry.
Biological Activity and Potential Applications
The biological activity of (2R,4S)-2,3,4-trihydroxypentanedioic acid has not been extensively studied. However, polyhydroxylated carboxylic acids are known to interact with various biological targets, including enzymes and receptors.
Potential as an Enzyme Inhibitor
Given its structural similarity to intermediates in metabolic pathways, this molecule could potentially act as an inhibitor of enzymes involved in carbohydrate or amino acid metabolism.
Logical Relationship for Investigating Enzyme Inhibition:
Caption: Logical workflow for assessing enzyme inhibition.
Experimental Protocol: General Enzymatic Inhibition Assay
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Assay Buffer Preparation: Prepare a suitable buffer for the target enzyme at the optimal pH.
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Reagent Preparation: Prepare stock solutions of the enzyme, its substrate, and the test compound ((2R,4S)-2,3,4-trihydroxypentanedioic acid) in the assay buffer.
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Assay Procedure:
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In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.
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Incubate for a specific period at a controlled temperature.
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Initiate the reaction by adding the substrate.
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Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
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Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed to determine the mode of inhibition and the Ki value.
Conclusion
(2R,4S)-2,3,4-trihydroxypentanedioic acid is a chiral molecule with potential for interesting biological activities. However, a significant gap exists in the scientific literature regarding its specific physicochemical properties, dedicated synthetic routes, and biological evaluation. The methodologies and workflows presented in this guide are based on established principles in organic chemistry and biochemistry and are intended to provide a framework for future research into this and related stereoisomers. Further investigation is warranted to fully elucidate the chemical and biological profile of this specific compound.
